molecular formula C7H3ClN2O3S B14852238 2-Cyano-6-formylpyridine-4-sulfonyl chloride

2-Cyano-6-formylpyridine-4-sulfonyl chloride

Cat. No.: B14852238
M. Wt: 230.63 g/mol
InChI Key: OTSOJKKUFPZKDK-UHFFFAOYSA-N
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Description

2-Cyano-6-formylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClN2O3S and a molecular weight of 230.63 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-formylpyridine-4-sulfonyl chloride typically involves the reaction of 2-cyano-6-formylpyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using appropriate solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-formylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides, sulfonate esters, or sulfonate thioesters, while oxidation and reduction reactions can yield carboxylic acids or alcohols, respectively .

Scientific Research Applications

2-Cyano-6-formylpyridine-4-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-6-formylpyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-6-formylpyridine-4-sulfonyl chloride is unique due to the presence of multiple functional groups, including the cyano, formyl, and sulfonyl chloride groups. This combination of functional groups provides versatility in its reactivity and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H3ClN2O3S

Molecular Weight

230.63 g/mol

IUPAC Name

2-cyano-6-formylpyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H3ClN2O3S/c8-14(12,13)7-1-5(3-9)10-6(2-7)4-11/h1-2,4H

InChI Key

OTSOJKKUFPZKDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C#N)S(=O)(=O)Cl

Origin of Product

United States

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